3-Bromopropionic-2,2,3,3-d4 Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

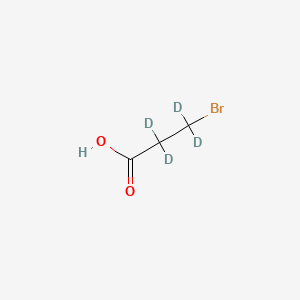

3-bromo-2,2,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of 3-Bromopropionic-2,2,3,3-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical properties of 3-Bromopropionic-2,2,3,3-d4 Acid. Due to the limited availability of experimental data for the deuterated form, this guide includes data for its non-deuterated analogue, 3-Bromopropionic acid, for comparative purposes.

Quantitative Data Summary

The physical properties of this compound and its non-deuterated counterpart are summarized below.

| Property | This compound | 3-Bromopropionic Acid (Non-deuterated Analogue) |

| Molecular Formula | C₃HD₄BrO₂ | C₃H₅BrO₂[1][2][3][4] |

| Molecular Weight | 157.00 g/mol [5][6] | 152.97 g/mol [7][8] |

| Melting Point | Data not available | 58-62 °C[1][3][7][8] |

| Boiling Point | Data not available | 140-142 °C at 45 mmHg[3][4] |

| Density | Data not available | 1.48 g/mL at 25 °C[1][7][8] |

| Solubility | Data not available | Soluble in water, alcohol, ether, chloroform, and benzene.[1] |

| Appearance | Data not available | White to pale yellow crystalline solid.[1] |

Experimental Protocols

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic acid can be determined using a melting point apparatus and capillary tubes.[9]

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of approximately 3 mm.[9]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[9]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. This range represents the melting point of the compound.[9]

-

Purity Indication: A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

2.2. Boiling Point Determination (Distillation Method)

The boiling point is determined through simple distillation, a technique suitable for purifying liquids and determining their boiling points.[9]

-

Apparatus Setup: A distillation flask containing the liquid sample and boiling chips is connected to a condenser, with a thermometer placed so that the bulb is just below the side arm leading to the condenser.[9]

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.[9]

-

Temperature Reading: The temperature is recorded when it stabilizes, which occurs as the vapor continuously bathes the thermometer bulb and condenses in the condenser. This stable temperature is the boiling point at the given atmospheric pressure.[9]

2.3. Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance. For a crystalline solid, this can be achieved using a pycnometer or by displacement in a liquid in which the solid is insoluble.

-

Mass Measurement: A known mass of the solid is accurately weighed.

-

Volume Measurement: The volume of the solid is determined by the displacement of a non-reacting liquid in a graduated cylinder or pycnometer.

-

Calculation: Density is calculated by dividing the mass of the sample by the volume it displaces.

Synthesis Workflow Visualization

The non-deuterated analogue, 3-Bromopropionic acid, is commonly synthesized through the addition of hydrogen bromide to acrylonitrile, followed by hydrolysis.[1][10] This experimental workflow is visualized below.

References

- 1. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]

- 2. 3-Bromopropionic acid, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C3H5BrO2 | CID 87662287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. 3-溴丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-溴丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Bromopropionic-2,2,3,3-d4 Acid: Structure, Properties, and Application in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopropionic-2,2,3,3-d4 Acid, a deuterated derivative of 3-bromopropionic acid. This document covers its chemical structure, formula, and physicochemical properties. Furthermore, it details a significant application in the field of proteomics—specifically, the alkylation of protein cysteine residues for mass spectrometry-based analysis. This guide also outlines a general, adaptable protocol for its synthesis and a detailed experimental workflow for its use in protein characterization.

Chemical Structure and Formula

This compound is a saturated monocarboxylic acid in which the four hydrogen atoms on the carbons at positions 2 and 3 are replaced with deuterium.

-

IUPAC Name: 3-bromo-2,2,3,3-tetradeuteriopropanoic acid[1]

-

Molecular Formula: C₃HD₄BrO₂

-

Chemical Structure:

Physicochemical and Quantitative Data

While specific experimental data for the deuterated form is limited, the physicochemical properties of the non-deuterated 3-bromopropionic acid provide a reliable approximation. The key difference in the deuterated form is its higher molecular weight.

| Property | Value (this compound) | Value (3-Bromopropionic Acid) |

| Molecular Weight | 157.00 g/mol [1] | 152.97 g/mol [2] |

| Melting Point | Not available | 58-62 °C[3] |

| Boiling Point | Not available | 140-142 °C at 45 mmHg |

| pKa | Not available | ~4.00 |

| Appearance | Not available | White to pale yellow crystalline solid[4] |

| Solubility | Not available | Soluble in water, alcohol, ether, chloroform, and benzene[4] |

Experimental Protocols

Synthesis of this compound (Proposed)

A common method for the synthesis of 3-bromopropionic acid involves the hydrobromination of acrylic acid.[5] For the synthesis of the deuterated analogue, a plausible approach would involve the use of deuterated acrylic acid or a deuterated precursor. Another general method for the synthesis of α-deuterated carboxylic acids from the corresponding malonic acids in the presence of D₂O could also be adapted.[5][6]

General Procedure (Adaptable for Deuteration):

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: A deuterated precursor, such as acrylic acid-d4, is charged into the flask.

-

Reaction: Hydrobromic acid is added dropwise to the flask with constant stirring. The reaction mixture is then heated to reflux for several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or distillation to yield this compound.

-

Characterization: The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. For the non-deuterated form, characteristic ¹H NMR and ¹³C NMR spectra are available for comparison.[7][8]

Protein Cysteine Alkylation for Mass Spectrometry

3-Bromopropionic acid is utilized as an alkylating agent to irreversibly modify the thiol groups of cysteine residues in proteins. This process, known as S-carboxymethylation, prevents the reformation of disulfide bonds after their reduction and is a critical step in many proteomics workflows to ensure accurate protein identification and quantification by mass spectrometry.[9][10] this compound can be used as an internal standard in quantitative proteomics studies.

Detailed Protocol:

-

Protein Solubilization and Denaturation:

-

The protein sample is solubilized in a denaturing buffer, such as 6 M guanidine-HCl or 8 M urea in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), to unfold the protein and expose the cysteine residues.[11]

-

-

Reduction of Disulfide Bonds:

-

A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to the protein solution to a final concentration of 5-10 mM.

-

The mixture is incubated at 37-56°C for 30-60 minutes to cleave the disulfide bonds, resulting in free thiol groups on the cysteine residues.[11]

-

-

Alkylation of Cysteine Residues:

-

A freshly prepared solution of 3-bromopropionic acid is added to the reduced protein sample to a final concentration of 15-20 mM.

-

The reaction is incubated in the dark at room temperature for 30-60 minutes. The bromide is a good leaving group, allowing for the nucleophilic attack of the thiolate anion of the cysteine residue on the adjacent carbon, forming a stable thioether bond.

-

-

Quenching the Reaction:

-

The alkylation reaction is quenched by adding an excess of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to react with any remaining 3-bromopropionic acid.

-

-

Sample Clean-up:

-

The alkylated protein sample is subjected to buffer exchange or dialysis to remove the denaturant, reducing agent, and excess alkylating agent. This can be achieved using spin columns, dialysis cassettes, or precipitation methods like acetone precipitation.

-

-

Proteolytic Digestion:

-

The alkylated protein is then digested into smaller peptides using a protease, most commonly trypsin. The digestion is typically carried out overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

The resulting peptide mixture is desalted using C18 spin columns and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass modification of cysteine residues by the addition of the carboxymethyl group from 3-bromopropionic acid is used to identify cysteine-containing peptides in the mass spectrometer.[3]

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: General synthesis pathway for 3-bromopropionic acid.

Caption: Experimental workflow for protein cysteine alkylation.

References

- 1. This compound | C3H5BrO2 | CID 87662287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. 3-Bromopropionic acid(590-92-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

A Technical Guide to the Isotopic Enrichment and Purity of 3-Bromopropionic-2,2,3,3-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of 3-Bromopropionic-2,2,3,3-d4 Acid (d4-3-BPA), a deuterated analogue of 3-bromopropionic acid. This compound is a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based bioanalytical assays and for mechanistic studies in drug metabolism and pharmacokinetics (DMPK).[1] The substitution of hydrogen with deuterium at specific positions allows for the differentiation from the endogenous or unlabeled compound, ensuring accurate quantification in complex biological matrices.

Data Presentation

The isotopic enrichment and chemical purity of this compound are critical parameters that define its suitability for use in sensitive analytical applications. The following tables summarize the key quantitative data for this isotopically labeled compound.

Table 1: Isotopic Enrichment Specifications

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Deuterated Positions | 2,2,3,3 | NMR Spectroscopy |

Note: Data is compiled from publicly available information from suppliers of stable isotope-labeled compounds.

Table 2: Chemical Purity and Physical Properties

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 97% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Molecular Formula | C₃HD₄BrO₂ | - |

| Molecular Weight | 157.00 g/mol | Mass Spectrometry |

| CAS Number | 1219799-25-3 | - |

| Unlabeled CAS Number | 590-92-1 | - |

| Appearance | White to off-white solid | Visual Inspection |

Note: Chemical purity specifications are based on typical values for high-quality research-grade chemicals.

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of d4-3-BPA can be adapted from established methods for its non-deuterated analogue, primarily through the hydrobromination of a deuterated acrylic acid precursor.

Principle: The addition of hydrogen bromide across the double bond of acrylic acid-d4 yields 3-bromopropionic acid-d4. The use of deuterated acrylic acid ensures the incorporation of deuterium at the 2 and 3 positions.

Materials:

-

Acrylic acid-2,3,3-d3 (or a suitable deuterated precursor)

-

Deuterium bromide (DBr) in D₂O or gaseous DBr

-

Anhydrous solvent (e.g., dioxane)

-

Stirring apparatus

-

Reaction flask with reflux condenser

-

Extraction and distillation equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylic acid-d4 in an anhydrous solvent.

-

Hydrobromination: Slowly add a solution of deuterium bromide in D₂O to the stirred solution. Alternatively, bubble gaseous deuterium bromide through the solution. The reaction is typically carried out at a controlled temperature, for instance, between 50-65°C.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis to observe the disappearance of the vinyl protons of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography to yield pure this compound.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of labeled compounds by analyzing the relative abundance of their isotopologues.[3][4][5]

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.[6]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

LC-MS Analysis: Inject the sample into the LC-HRMS system. The chromatographic separation is not strictly necessary for enrichment determination if the sample is pure, but it can help to remove any interfering impurities.

-

Mass Spectral Acquisition: Acquire the full scan mass spectrum in the region of the molecular ion of d4-3-BPA. The molecular ion [M-H]⁻ will be observed in negative ion mode.

-

Data Analysis:

-

Identify the ion cluster corresponding to the molecular ion of 3-bromopropionic acid.

-

Determine the relative intensities of the peaks corresponding to the unlabeled (d0), and the deuterated (d1, d2, d3, d4) species.

-

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = [Σ (n * Iₙ)] / [Σ Iₙ] * 100

where n is the number of deuterium atoms and Iₙ is the intensity of the corresponding isotopologue peak. Corrections for the natural abundance of ¹³C and other isotopes should be applied for accurate determination.[7]

-

Determination of Isotopic Enrichment and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the position of the deuterium labels and can be used for quantitative assessment of isotopic enrichment.[8][9]

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The absence or significant reduction of signals at the positions corresponding to the C2 and C3 protons confirms the high level of deuteration at these sites.

-

Calculation of Isotopic Enrichment: The isotopic enrichment can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position (if available) or the internal standard.

Procedure for ²H NMR:

-

Sample Preparation: Prepare a concentrated solution of the compound in a protonated solvent (e.g., CHCl₃).

-

²H NMR Acquisition: Acquire the ²H NMR spectrum. The signals observed will correspond to the deuterium atoms at the C2 and C3 positions.

-

Quantitative Analysis: The relative integrals of the deuterium signals can be used to confirm the labeling pattern and to quantify the deuterium content.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for purity and enrichment determination.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. omicronbio.com [omicronbio.com]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrum Fragmentation of 3-Bromopropionic-2,2,3,3-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum fragmentation pattern of 3-Bromopropionic-2,2,3,3-d4 acid. Due to the limited availability of direct mass spectrometry data for the deuterated compound, this guide infers the fragmentation pattern based on the well-documented spectrum of its non-deuterated analog, 3-Bromopropionic acid. The principles outlined herein are fundamental for the structural elucidation and metabolic tracking of isotopically labeled compounds in research and pharmaceutical development.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a similar fragmentation pathway to that of 3-Bromopropionic acid, with key fragment ions shifted by +4 mass-to-charge units (m/z) due to the four deuterium atoms on the C2 and C3 carbons. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic doublets for all bromine-containing fragments.

The molecular ion peak for this compound is expected at m/z 157/159 (for the ⁷⁹Br/⁸¹Br isotopes, respectively). The key fragmentation pathways are anticipated to involve alpha-cleavage, cleavage with rearrangement, and the loss of small neutral molecules.

Tabulated Fragmentation Data

The following tables summarize the observed fragmentation data for 3-Bromopropionic acid and the predicted data for its deuterated analog.

Table 1: Prominent Mass Spectrum Fragments of 3-Bromopropionic Acid

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 152/154 | [BrCH₂CH₂COOH]⁺ | C₃H₅BrO₂ | Molecular Ion (M⁺) |

| 135/137 | [BrCH₂CH₂CO]⁺ | C₃H₄BrO | Loss of •OH (M-17) |

| 107/109 | [BrCH₂CH₂]⁺ | C₂H₄Br | Loss of •COOH (M-45) |

| 73 | [CH₂CH₂COOH]⁺ | C₃H₅O₂ | Loss of •Br |

| 45 | [COOH]⁺ | CHO₂ | Carboxyl group fragment |

Table 2: Predicted Prominent Mass Spectrum Fragments of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 156/158 | [BrCD₂CD₂COOH]⁺ | C₃HD₄BrO₂ | Molecular Ion (M⁺) |

| 139/141 | [BrCD₂CD₂CO]⁺ | C₃D₄BrO | Loss of •OH (M-17) |

| 111/113 | [BrCD₂CD₂]⁺ | C₂D₄Br | Loss of •COOH (M-45) |

| 77 | [CD₂CD₂COOH]⁺ | C₃HD₄O₂ | Loss of •Br |

| 45 | [COOH]⁺ | CHO₂ | Carboxyl group fragment (no deuterium) |

Experimental Protocols

While a specific protocol for this compound is not available, a general methodology for the analysis of short-chain carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Derivatization is often employed to improve the volatility and chromatographic behavior of carboxylic acids.

Sample Preparation and Derivatization

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Derivatization: To 100 µL of the standard solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Dilution: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) prior to injection.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-200.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the logical fragmentation pathways for both 3-Bromopropionic acid and its deuterated analog.

Stability and Recommended Storage of Deuterated 3-Bromopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for deuterated 3-bromopropionic acid. Understanding the stability profile of this isotopically labeled compound is critical for its effective use in research and development, particularly in applications such as metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document outlines the potential degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment.

Chemical Properties and Stability Profile

Deuterated 3-bromopropionic acid, like its non-deuterated counterpart, is a halogenated carboxylic acid. Its stability is influenced by several factors, including temperature, light, moisture, and pH. While stable isotope labeling with deuterium does not involve radioactive decay, the inherent chemical reactivity of the molecule dictates its stability. Compounds enriched with stable isotopes are generally stored in the same manner as their unenriched counterparts.[1]

The primary degradation pathways for 3-bromopropionic acid, and by extension its deuterated analog, are hydrolysis and elimination reactions.

-

Hydrolysis: In the presence of water, 3-bromopropionic acid can undergo nucleophilic substitution to form 3-hydroxypropionic acid and hydrobromic acid. This reaction is catalyzed by both acidic and basic conditions.

-

Elimination: Under basic conditions, dehydrohalogenation can occur, leading to the formation of acrylic acid.

The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond can influence the rate of these degradation reactions. The C-D bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to enhanced metabolic stability and may also slow down certain chemical degradation pathways.

Table 1: Physical and Chemical Properties of 3-Bromopropionic Acid

| Property | Value |

| Molecular Formula | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol |

| Melting Point | 58-62 °C |

| Boiling Point | 140-142 °C at 45 mmHg |

| pKa | 4.00 at 25 °C |

| Solubility | Soluble in water, alcohol, ether, chloroform, and benzene. |

Source: PubChem CID 11553, ChemBK

Recommended Storage Conditions

To ensure the long-term stability and purity of deuterated 3-bromopropionic acid, the following storage conditions are recommended. These recommendations are based on the known reactivity of the non-deuterated analog and general best practices for storing isotopically labeled compounds.

Table 2: Recommended Storage Conditions for Deuterated 3-Bromopropionic Acid

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions such as hydrolysis and elimination. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Protect from light | Prevents potential photochemically induced degradation. |

| Moisture | Store in a tightly sealed container in a dry place | Prevents hydrolysis, which is a primary degradation pathway. |

| Container | Use a chemically resistant container (e.g., glass) | Prevents leaching of impurities from the container and reaction with the container material. |

Potential Degradation Pathways

The primary chemical degradation pathways for deuterated 3-bromopropionic acid are nucleophilic substitution (hydrolysis) and elimination (dehydrohalogenation). The following diagram illustrates these potential transformations.

References

Technical Guide: 3-Bromopropionic-2,2,3,3-d4 Acid for Research Applications

This technical guide provides an in-depth overview of 3-Bromopropionic-2,2,3,3-d4 Acid, a deuterated analog of 3-bromopropionic acid, for researchers, scientists, and professionals in drug development. This document covers commercial suppliers, pricing, and potential synthetic pathways, and outlines general experimental protocols.

Commercial Suppliers and Pricing

For researchers looking to procure this compound, the following provides a summary of a known commercial supplier and their current pricing.

| Supplier | Product Number | CAS Number | Isotopic Enrichment | Available Quantities | Price (USD) |

| C/D/N Isotopes Inc. | D-5599 | 1219799-25-3 | 98 atom % D | 0.25 g | $414.00 |

| 0.5 g | $703.00 |

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, several methods for the synthesis of its non-deuterated counterpart, 3-bromopropionic acid, are well-documented. These established methods can serve as a foundation for developing a synthetic route to the deuterated compound, likely by employing deuterated starting materials or reagents.

A plausible synthetic pathway for this compound could involve the hydrobromination of a deuterated precursor. The following diagram illustrates a hypothetical synthesis route.

Caption: Hypothetical synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of the non-deuterated 3-bromopropionic acid are provided below as a reference for potential adaptation for the synthesis of the deuterated analog.

Synthesis of 3-Bromopropionic Acid from Acrylonitrile and Hydrogen Bromide

This method involves a two-step process: the formation of 3-bromopropionitrile followed by hydrolysis.

Step 1: Synthesis of 3-Bromopropionitrile

-

In a well-ventilated fume hood, add acrylonitrile to boiling hydrobromic acid.

-

Reflux the mixture at 130°C for 6 hours.

-

After cooling, a solid may form. Filter the solid and extract it with ethanol.

-

Recover the ethanol by distillation under reduced pressure to obtain the crude 3-bromopropionitrile.

Step 2: Hydrolysis to 3-Bromopropionic Acid

-

Hydrolyze the crude 3-bromopropionitrile using an acidic or basic solution.

-

Purify the resulting 3-bromopropionic acid by recrystallization or distillation.

Synthesis of 3-Bromopropionic Acid from Ethylene Cyanohydrin

This procedure provides a high-yield synthesis of 3-bromopropionic acid.[1]

-

To 2750 g (2 L, 13.6 moles) of 40% hydrobromic acid in a 3-L flask, add 317 g (4.5 moles) of ethylene cyanohydrin.[1]

-

Boil the mixture for two hours under a reflux condenser.[1]

-

Arrange the condenser for downward distillation and distill off dilute hydrobromic acid until the temperature of the reaction mixture reaches 121°C.[1]

-

Change the receiver and collect a fraction of stronger hydrobromic acid between 121-129°C.[1]

-

Upon cooling, the remaining mass will solidify. Dissolve this solid in 2000 cc of carbon tetrachloride.[1]

-

Filter off the ammonium bromide and wash it with an additional 500 cc of carbon tetrachloride.[1]

-

Separate the thin aqueous layer and distill 1500 cc of carbon tetrachloride from the filtrate.[1]

-

Cool the residue to crystallize the 3-bromopropionic acid. Further concentration of the mother liquor will yield additional product.[1]

The following workflow illustrates a general procedure for utilizing this compound in a labeling experiment.

References

Methodological & Application

Application Notes and Protocols: Utilizing 3-Bromopropionic-2,2,3,3-d4 Acid as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 3-Bromopropionic-2,2,3,3-d4 Acid as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 3-bromopropionic acid (3-BPA) in various biological matrices. The use of a deuterated internal standard is a critical component in robust bioanalytical methods, particularly in regulated environments and during drug development, as it helps to mitigate variability from matrix effects and improve assay precision and accuracy.[1][2]

Introduction to 3-Bromopropionic Acid and the Need for an Internal Standard

3-Bromopropionic acid (3-BPA) is a metabolite and a biomarker for exposure to the industrial solvent 1-bromopropane (1-BP).[3][4] Monitoring 3-BPA levels in biological samples, such as urine, is essential for assessing occupational or environmental exposure to 1-BP, which has been associated with neurological disorders.[3][4]

Quantitative analysis of small molecules like 3-BPA from complex biological matrices is susceptible to various sources of error, including sample loss during preparation and matrix-induced ion suppression or enhancement in mass spectrometry.[1] The use of an internal standard that closely mimics the physicochemical properties of the analyte is crucial for reliable quantification. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for analytical variability.[1][5][6]

Advantages of this compound as an Internal Standard

The primary advantages of using this compound over surrogate internal standards (e.g., 3-chloropropionic acid) include:

-

Similar Physicochemical Properties: Being structurally identical to 3-BPA with the exception of isotopic substitution, it exhibits nearly identical extraction recovery, derivatization efficiency, and chromatographic retention time.

-

Correction for Matrix Effects: It effectively compensates for matrix-induced ion suppression or enhancement in mass spectrometry, a significant challenge in bioanalysis.[1]

-

Improved Precision and Accuracy: The use of a SIL-IS has been shown to significantly improve the precision and accuracy of quantitative methods.[7]

-

Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method submissions.[1]

While the cost of a deuterated standard can be higher than that of a structural analog, the investment is justified by the increased data reliability and robustness of the analytical method, which can prevent costly delays and investigations during drug development or clinical studies.[1][3]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of an analytical method for 3-BPA using this compound as an internal standard, based on a validated GC-MS method for 3-BPA in human urine that utilized a surrogate internal standard.[3][4] The use of a deuterated standard is anticipated to yield equivalent or superior performance.

| Parameter | Expected Performance |

| Limit of Detection (LOD) | Approximately 0.01 µg/mL in urine |

| Limit of Quantification (LOQ) | 0.1 µg/mL (lowest calibration standard) |

| Linearity Range | 0.1 µg/mL to 200 µg/mL in urine |

| Accuracy (Recovery) | 93% - 98% |

| Precision (%RSD) | ≤ 5.7% |

Data adapted from a validated method for 3-BPA quantification using a surrogate internal standard.[3][4]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of 3-BPA in biological matrices and incorporate the use of this compound as the internal standard.[3][8] These protocols are intended as a guide and may require optimization for specific instrumentation and matrices.

Protocol 1: Quantification of 3-Bromopropionic Acid in Human Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 3-BPA in human urine, a common application for exposure monitoring.

1. Materials and Reagents

-

3-Bromopropionic Acid (Analyte)

-

This compound (Internal Standard)

-

Deionized Water

-

Blank Human Urine (from non-exposed individuals)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (HPLC grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) (Derivatizing Agent)

-

Screw-capped culture tubes (16 x 100 mm)

-

Autosampler vials with inserts

-

Vortex mixer

-

Centrifuge

-

Heating block or oven

2. Preparation of Standards and Quality Controls

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-bromopropionic acid in deionized water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water.

-

Analyte Spiking Solutions: Prepare a series of dilutions from the analyte stock solution in deionized water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution in deionized water. The optimal concentration should be determined during method development.

3. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Pipette 2.0 mL of urine (or calibration standard/QC) into a screw-capped culture tube.

-

Acidify the urine by adding 40 µL of concentrated HCl.

-

Add 0.5 mL of deionized water.

-

Spike with 0.5 mL of the internal standard working solution.

-

Add 4 mL of ethyl acetate to the tube, cap tightly, and vortex vigorously for 1 minute.

-

Centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper ethyl acetate layer to a clean tube.

-

Repeat the extraction (steps 6-8) two more times, pooling the ethyl acetate extracts.

-

Add a small amount of anhydrous magnesium sulfate to the pooled extract to remove any residual water.

-

Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Derivatization: Add 50 µL of MTBSTFA with 1% TBDMCS to the reconstituted extract in an autosampler vial and cap immediately.

-

Heat the vial at 70°C for 1.5 hours in a heating block or oven.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumental Parameters (Example)

-

Gas Chromatograph (GC):

-

Column: HP-1 (dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector: Splitless mode, 250°C

-

Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

-

Carrier Gas: Helium, constant flow of 1 mL/min

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

3-BPA derivative (TBDMS ester): m/z 209 and 211 (quantification ion: m/z 211)

-

This compound derivative (TBDMS ester): m/z 213 and 215 (quantification ion: m/z 215)

-

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of 3-BPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Structural comparison of analyte and its deuterated internal standard.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. Development of a gas chromatographic test for the quantification of the biomarker 3-bromopropionic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. texilajournal.com [texilajournal.com]

- 7. scispace.com [scispace.com]

- 8. cdc.gov [cdc.gov]

Application Note: Quantitative Analysis of a Cysteine-Containing Peptide using 3-Bromopropionic-2,2,3,3-d4 Acid as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of a target cysteine-containing peptide in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, 3-Bromopropionic-2,2,3,3-d4 Acid, for accurate and precise quantification following an alkylation derivatization step. This method is particularly relevant for pharmacokinetic studies, biomarker validation, and various applications in drug development where precise measurement of specific peptides is crucial.

Introduction

The alkylation of cysteine residues is a critical step in many proteomic workflows to prevent the formation of disulfide bonds and to ensure consistent peptide ionization in mass spectrometry.[1][2] 3-Bromopropionic acid is an effective alkylating agent that reacts with the thiol group of cysteine residues.[3] For quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is the gold standard for correcting sample preparation variability and matrix effects, leading to high accuracy and precision.[4] This protocol utilizes this compound as an internal standard for the relative or absolute quantification of a target peptide derivatized with 3-Bromopropionic acid.

Experimental Workflow

The overall experimental workflow consists of sample preparation including protein reduction and alkylation, followed by enzymatic digestion. The resulting peptides are then analyzed by LC-MS/MS.

Caption: Overall experimental workflow from sample preparation to LC-MS/MS analysis.

Detailed Experimental Protocol

Materials and Reagents

-

Target cysteine-containing peptide

-

3-Bromopropionic acid

-

This compound (Internal Standard)

-

Dithiothreitol (DTT)

-

Trypsin (sequencing grade)

-

Ammonium Bicarbonate

-

Acetonitrile (ACN), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

Sample Preparation

-

Protein Reduction:

-

To 100 µL of plasma sample, add 25 µL of 500 mM ammonium bicarbonate buffer (pH 8.0).

-

Add 10 µL of 100 mM DTT.

-

Vortex and incubate at 60°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add 10 µL of 200 mM 3-Bromopropionic acid in 50 mM ammonium bicarbonate.

-

Vortex and incubate in the dark at room temperature for 30 minutes.

-

-

Internal Standard Spiking:

-

Spike the sample with a known concentration of this compound derivatized peptide standard.

-

-

Proteolytic Digestion:

-

Add trypsin to the sample at a 1:50 (trypsin:protein) ratio.

-

Incubate at 37°C overnight.

-

-

Sample Cleanup:

-

Acidify the sample with 10 µL of 10% formic acid.

-

Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.

-

Elute the peptides and dry them under a vacuum.

-

Reconstitute the dried peptide extract in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the target peptide from other components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

MRM Transitions

The specific MRM transitions for the analyte and the internal standard need to be optimized by infusing the individual standards into the mass spectrometer. The precursor ion will be the [M+nH]n+ of the derivatized peptide, and the product ions will be specific fragments generated upon collision-induced dissociation.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of the target peptide into a blank matrix and processing them alongside the samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,487,987 | 0.0102 |

| 5 | 78,987 | 1,502,345 | 0.0526 |

| 10 | 155,678 | 1,495,678 | 0.1041 |

| 50 | 798,456 | 1,510,987 | 0.5285 |

| 100 | 1,602,345 | 1,499,876 | 1.0683 |

| 500 | 8,123,456 | 1,505,432 | 5.3960 |

Quality Control Samples

Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.9 | 96.7 | 5.8 |

| Medium | 75 | 78.2 | 104.3 | 4.2 |

| High | 400 | 391.5 | 97.9 | 3.5 |

Signaling Pathway Visualization

The alkylation of a cysteine residue within a signaling protein can be a key step in studying its function. The following diagram illustrates a generic signaling pathway where the target protein is quantified.

Caption: A generic signaling pathway illustrating the role of a target protein.

Conclusion

This application note provides a detailed protocol for the LC-MS/MS quantification of a cysteine-containing peptide using this compound as an internal standard. The method is sensitive, accurate, and precise, making it suitable for a wide range of applications in biomedical research and drug development. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results in complex biological matrices.

References

- 1. Reducing offsite modifications using 2-mercaptoethanol for LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. 3-Bromopropionic acid | 590-92-1 | Benchchem [benchchem.com]

- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Application Notes & Protocols: Absolute Quantification of Metabolites using 3-Bromopropionic-2,2,3,3-d4 Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the absolute quantification of target metabolites in biological samples using 3-Bromopropionic-2,2,3,3-d4 Acid as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is a robust method for achieving high accuracy and precision in quantitative metabolomics by correcting for variability in sample preparation and matrix effects.[1][2][3]

Application: Targeted Quantification of Short-Chain Fatty Acids (SCFAs) in Plasma

This protocol details the use of this compound as an internal standard for the absolute quantification of a panel of short-chain fatty acids (SCFAs) in human plasma. SCFAs are microbially-produced metabolites that are increasingly recognized for their role in host physiology and disease. Accurate quantification is crucial for understanding their biological function. In this application, we will assume a derivatization step to enhance chromatographic retention and detection sensitivity of the SCFAs, although the internal standard can also be used for underivatized analysis.

Principle and Workflow

The fundamental principle of this method is the addition of a known concentration of the stable isotope-labeled internal standard, this compound, to the biological samples and calibration standards at the beginning of the sample preparation process.[1][2] The deuterated internal standard is chemically identical to its unlabeled counterpart but has a different mass due to the presence of deuterium atoms.[4][5] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard and the target analytes behave similarly during extraction, derivatization (if applicable), and LC-MS analysis, any sample-to-sample variation will affect both equally.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved.

The overall experimental workflow is depicted below:

Experimental Protocols

Materials and Reagents

-

Internal Standard (IS): this compound (e.g., from a certified reference material supplier)

-

Analyte Standards: Propionic acid, Butyric acid, Valeric acid, etc. (high purity)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid (FA), Derivatization agent (e.g., N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 3-nitrophenylhydrazine (3-NPH))

-

Biological Matrix: Human plasma (collected with appropriate anticoagulant, e.g., EDTA)

-

Equipment: Centrifuge, evaporator, vortex mixer, LC-MS/MS system

Preparation of Stock and Working Solutions

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve in 2 mL of MeOH.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50% ACN/water.

-

Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each SCFA by dissolving 2 mg of each standard in 2 mL of MeOH.

-

Analyte Working Mixture (10 µg/mL): Combine equal volumes of each individual analyte stock solution and dilute with 50% ACN/water to a final concentration of 10 µg/mL for each analyte.

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking the analyte working mixture into a surrogate matrix (e.g., charcoal-stripped plasma or 0.9% saline) to achieve the desired concentration range. A typical calibration curve might include 8 concentration levels (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

Table 1: Preparation of Calibration Curve Standards

| Standard Level | Concentration (ng/mL) | Volume of Analyte Working Mix (µL) | Volume of IS Working Solution (µL) | Volume of Surrogate Matrix (µL) |

| 1 | 1 | 0.1 | 10 | 89.9 |

| 2 | 5 | 0.5 | 10 | 89.5 |

| 3 | 10 | 1.0 | 10 | 89.0 |

| 4 | 50 | 5.0 | 10 | 85.0 |

| 5 | 100 | 10.0 | 10 | 80.0 |

| 6 | 250 | 25.0 | 10 | 65.0 |

| 7 | 500 | 50.0 | 10 | 40.0 |

| 8 | 1000 | 100.0 | 10 | 0.0 |

Note: The final volume for each standard is 100 µL before the extraction step.

Sample Preparation

The following diagram illustrates the detailed sample preparation steps:

-

Thaw Samples: Thaw plasma samples and calibration standards on ice.

-

Spike Internal Standard: To 100 µL of each sample, calibration standard, and quality control (QC) sample, add 10 µL of the IS working solution (10 µg/mL).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50 µL of 50% acetonitrile/water containing 0.1% formic acid. Vortex for 30 seconds.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the SCFAs (e.g., start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions: Optimized MRM transitions for each analyte and the internal standard.

Table 2: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Propionic Acid | 73.0 | 29.0 | 15 |

| Butyric Acid | 87.1 | 43.1 | 15 |

| Valeric Acid | 101.1 | 57.1 | 15 |

| This compound (IS) | 156.0 | 79.9/81.9 | 20 |

Note: The two product ions for the internal standard correspond to the two bromine isotopes.

Data Presentation and Quantification

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Table 3: Hypothetical Calibration Data for Butyric Acid

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 1,150,000 | 0.0011 |

| 5 | 6,300 | 1,180,000 | 0.0053 |

| 10 | 12,800 | 1,165,000 | 0.0110 |

| 50 | 65,000 | 1,175,000 | 0.0553 |

| 100 | 132,000 | 1,190,000 | 0.111 |

| 250 | 335,000 | 1,210,000 | 0.277 |

| 500 | 680,000 | 1,200,000 | 0.567 |

| 1000 | 1,350,000 | 1,195,000 | 1.130 |

The resulting linear regression equation (e.g., y = 0.0011x + 0.0001, R² > 0.99) is then used to calculate the concentration of the analyte in the unknown samples.

Sample Quantification

The concentrations of the SCFAs in the plasma samples are determined by calculating their peak area ratios to the internal standard and applying the regression equation from the calibration curve.

Table 4: Quantification of SCFAs in Human Plasma Samples

| Sample ID | Propionic Acid (µM) | Butyric Acid (µM) | Valeric Acid (µM) |

| Control 1 | 15.2 | 8.5 | 2.1 |

| Control 2 | 18.1 | 9.2 | 2.5 |

| Control 3 | 16.5 | 8.8 | 2.3 |

| Mean ± SD (Control) | 16.6 ± 1.5 | 8.8 ± 0.4 | 2.3 ± 0.2 |

| Treatment 1 | 25.8 | 15.3 | 4.1 |

| Treatment 2 | 28.3 | 16.8 | 4.5 |

| Treatment 3 | 26.9 | 15.9 | 4.3 |

| Mean ± SD (Treatment) | 27.0 ± 1.3 | 16.0 ± 0.8 | 4.3 ± 0.2 |

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the absolute quantification of metabolites, such as short-chain fatty acids, in complex biological matrices.[1][2] This approach is essential for obtaining high-quality quantitative data in metabolomics research and drug development, enabling a deeper understanding of metabolic pathways and the identification of potential biomarkers. The detailed protocol provided herein can be adapted for the quantification of other relevant carboxylic acids.

References

- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | C3H5BrO2 | CID 87662287 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: The Role of 3-Bromopropionic-2,2,3,3-d4 Acid in Targeted Metabolomics

References

- 1. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is pyruvylated during 3-bromopyruvate mediated cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Method Development for the Quantification of 3-Bromopropionic Acid in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3-bromopropionic acid (3-BPA) in human urine. The method utilizes a simple "dilute-and-shoot" sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 3-bromopropionic-2,2,3,3-d4 acid (3-BPA-d4). This approach offers significant advantages over traditional gas chromatography-mass spectrometry (GC-MS) methods by eliminating the need for lengthy extraction and derivatization steps, thereby increasing sample throughput. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for monitoring 3-BPA levels in urine.

Introduction

3-Bromopropionic acid is a metabolite of the industrial solvent 1-bromopropane and serves as a potential biomarker for exposure.[1][2] Accurate and precise quantification of 3-BPA in urine is crucial for toxicological studies and occupational health monitoring. While established GC-MS methods exist, they often involve time-consuming sample preparation, including liquid-liquid extraction and chemical derivatization.[3][4] This application note describes a streamlined LC-MS/MS method that offers enhanced sensitivity and specificity, and significantly reduces sample preparation time. The use of a deuterated internal standard (3-BPA-d4) ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.

Experimental

Materials and Reagents

-

3-Bromopropionic acid (≥97% purity)

-

This compound (3-BPA-d4)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (LC-MS grade)

-

Human urine (drug-free)

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

Prepare stock solutions of 3-BPA and 3-BPA-d4 in methanol at a concentration of 1 mg/mL.

2.2.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the 3-BPA stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

2.2.3. Internal Standard Working Solution

Prepare a working internal standard solution of 3-BPA-d4 at a suitable concentration in 50:50 (v/v) acetonitrile/water.

2.2.4. Sample Preparation Protocol

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[3]

-

To 100 µL of urine in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 890 µL of 0.1% formic acid in water.

-

Vortex the sample for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

2.3.1. Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

2.3.2. Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 3-BPA | 151 | 71 | 100 | -15 |

| 3-BPA | 153 | 71 | 100 | -15 |

| 3-BPA-d4 | 155 | 74 | 100 | -15 |

| 3-BPA-d4 | 157 | 74 | 100 | -15 |

Note: The presence of two precursor ions for both the analyte and internal standard is due to the natural isotopic abundance of bromine (79Br and 81Br).

Results and Discussion

Method Performance

The performance of the method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. The following table summarizes the expected performance characteristics based on similar validated methods for small organic acids.

Table 1: Summary of Expected Quantitative Performance

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Sample Analysis

The developed method can be applied to the analysis of 3-BPA in urine samples from individuals potentially exposed to 1-bromopropane. The simple "dilute-and-shoot" protocol allows for high-throughput analysis, making it suitable for large-scale studies.

Protocols

Protocol for Preparation of Calibration Standards

-

Prepare a 1 mg/mL stock solution of 3-BPA in methanol.

-

Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Store the working standards at 4 °C.

Protocol for Urine Sample Preparation and Analysis

-

Retrieve urine samples from -20 °C or -80 °C storage and allow them to thaw completely at room temperature.

-

Vortex each urine sample for 15 seconds to ensure it is well-mixed.

-

Pipette 100 µL of each urine sample into a clean 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 3-BPA-d4 internal standard working solution to each tube.

-

Add 890 µL of 0.1% formic acid in water to each tube.

-

Cap the tubes and vortex for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 5 minutes.

-

Carefully transfer the clear supernatant to a 2 mL autosampler vial with an insert.

-

Place the vials in the autosampler tray of the LC-MS/MS system.

-

Create a sequence in the instrument software that includes a blank, the calibration curve standards, quality control samples, and the unknown urine samples.

-

Initiate the LC-MS/MS analysis.

Visualizations

Caption: Complete analytical workflow for 3-BPA in urine.

Caption: Detailed urine sample preparation protocol.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 3-bromopropionic acid in human urine. The simple "dilute-and-shoot" sample preparation protocol, coupled with the use of a deuterated internal standard, makes this method highly suitable for high-throughput analysis in clinical and research settings. This method represents a significant improvement over traditional GC-MS techniques, offering a more efficient workflow for monitoring human exposure to 1-bromopropane.

References

- 1. 3-Bromopropionic acid(590-92-1) MS [m.chemicalbook.com]

- 2. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propanoic acid, 3-bromo- [webbook.nist.gov]

- 4. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of carboxylic acids in biological matrices is a critical aspect of metabolomics, drug development, and clinical diagnostics. However, the inherent properties of many carboxylic acids, such as high polarity and low volatility, present significant analytical challenges, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based methods. Chemical derivatization is a powerful strategy to overcome these limitations by improving chromatographic retention, enhancing ionization efficiency, and increasing the stability of the analytes.[1]

The incorporation of stable isotopes into the derivatization reagents, a technique known as stable isotope labeling derivatization (SILD), offers a robust method for quantitative analysis.[2] This approach involves labeling the target analytes in a sample with a "light" isotopic tag and a corresponding set of standards with a "heavy" isotopic tag, or vice versa. The light and heavy labeled compounds co-elute during chromatography and are detected by mass spectrometry, allowing for accurate relative or absolute quantification by comparing the peak intensities of the isotopic pairs.[3] This strategy minimizes the impact of matrix effects and variations in instrument response.[4]

These application notes provide detailed protocols for three effective derivatization techniques for carboxylic acids using isotopic standards, suitable for LC-MS and GC-MS analysis. The methods described are designed to enhance the sensitivity, specificity, and accuracy of carboxylic acid quantification in complex biological samples.

Isotope-Coded p-Dimethylaminophenacyl (DmPA) Bromide Derivatization for LC-MS

This method utilizes isotope-coded p-dimethylaminophenacyl (DmPA) bromide as a derivatization reagent for the high-performance analysis of carboxylic acid-containing metabolites.[4][5] The derivatization is straightforward, rapid, and applicable to a broad range of carboxylic acids, offering high yields and minimal side reactions.[4] This technique not only introduces an isotopic tag for precise quantification but also enhances chromatographic retention in reversed-phase liquid chromatography (RPLC) and boosts electrospray ionization (ESI) efficiency by 2-4 orders of magnitude.[4][5]

Reaction Principle

The derivatization chemistry is based on the reaction of the carboxylic acid with p-dimethylaminophenacyl (DmPA) bromide. The use of isotopically coded reagents (e.g., ¹²C- and ¹³C-DmPA bromide) allows for the differential labeling of samples and standards.[4]

Caption: DmPA-Br Derivatization Reaction.

Experimental Protocol

Materials:

-

¹²C- and ¹³C-p-dimethylaminophenacyl (DmPA) bromide

-

Triethylamine in acetonitrile

-

Triphenylacetic acid solution (quenching reagent)

-

Sample containing carboxylic acids (e.g., urine, plasma)

-

Internal standards (optional, can be a different carboxylic acid)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Sealed glass vials with Teflon-lined caps

Procedure:

-

Sample Preparation: Prepare the biological sample as required (e.g., protein precipitation for plasma, centrifugation for urine).

-

Derivatization Reaction:

-

To a sealed glass vial, add an appropriate volume of the sample or standard solution.

-

Add the derivatization reagent solution containing either ¹²C- or ¹³C-DmPA bromide in triethylamine/acetonitrile.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 90 °C for 60 minutes in a water bath.[4]

-

-

Quenching:

-

After incubation, cool the vials to room temperature.

-

Add the triphenylacetic acid solution to consume the excess DmPA bromide reagent.

-

Incubate at 90 °C for an additional 30 minutes.[4]

-

-

Sample Combination and Analysis:

-

Combine the ¹²C-labeled sample with the ¹³C-labeled internal standard (or vice versa).

-

The combined sample is now ready for LC-MS analysis.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reaction Time | 60 min (derivatization) + 30 min (quenching) | [4] |

| Reaction Temperature | 90 °C | [4] |

| ESI Efficiency Enhancement | 2-4 orders of magnitude | [4][5] |

| Number of Ion Pairs Detected (Human Urine) | 2546 - 2820 | [4][5] |

Cholamine Derivatization for Relative Quantification by LC-MS

This method employs cholamine and its deuterated analogues for the relative quantification of carboxylic acid metabolites. The carboxylic acid is converted into an amide linked to a quaternary ammonium group, which significantly enhances ionization in positive-ion mode ESI-MS.[3] The use of "light" (d0) and "heavy" (d9) isotopic versions of cholamine allows for differential labeling of two samples for comparative analysis.[3]

Reaction Principle

The derivatization involves the coupling of the carboxylic acid to cholamine using a carbodiimide activator, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Caption: Cholamine Derivatization Reaction.

Experimental Protocol

Materials:

-

d0- and d9-Cholamine

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Pyridine

-

Sample containing carboxylic acids

-

Standard mixture of carboxylic acids

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Prepare two samples for comparison (e.g., control vs. treated).

-

Derivatization Reaction:

-

To one sample, add the "light" (d0) cholamine reagent and to the other, add the "heavy" (d9) cholamine reagent.

-

Add EDC and pyridine to each sample to facilitate the amide coupling reaction.

-

Vortex the mixtures and allow them to react at room temperature.

-

-

Sample Combination and Analysis:

-

After the reaction is complete, combine the "light" and "heavy" labeled samples in a 1:1 ratio.

-

The combined sample is then analyzed by LC-MS. The relative quantities of each carboxylic acid between the two samples can be determined from the ratio of the mass spectral peak intensities of the light and heavy isotopic pairs.[3]

-

Quantitative Data Summary

| Parameter | Observation | Reference |

| Ionization Enhancement | Greatly enhances positive mode electrospray ionization | [3] |

| Co-elution of Isotopic Pairs | Observed in reverse-phase HPLC | [3] |

| Application | Relative quantification of fatty acids and other carboxylic acid metabolites | [3] |

3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS

Derivatization with 3-nitrophenylhydrazine (3-NPH) is a highly efficient method for the analysis of carboxylic acids by LC-MS.[6][7] This technique converts carboxylic acids into their corresponding 3-nitrophenylhydrazones, which are more amenable to reversed-phase chromatography and exhibit improved ionization.[6] The reaction is typically facilitated by a coupling agent like EDC. Isotopic labeling can be incorporated for quantitative analysis.

Reaction Principle

The carboxylic acid is activated by EDC and then reacts with 3-NPH to form a stable hydrazone derivative.

Caption: 3-NPH Derivatization Reaction.

Experimental Protocol

Materials:

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

Pyridine

-

Methanol or other suitable solvent

-

Sample containing carboxylic acids

-

Isotopically labeled internal standards (e.g., ¹³C-labeled short-chain fatty acids)

-

Heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reagent Preparation: Prepare fresh solutions of 3-NPH and EDC in a suitable solvent mixture (e.g., methanol/water with pyridine).

-

Derivatization Reaction:

-

To the sample or standard, add the 3-NPH and EDC reagent solutions.

-

Vortex the mixture.

-

Incubate the reaction at a specific temperature and time (e.g., 60 °C for 30 minutes). Reaction conditions may need optimization depending on the specific carboxylic acids of interest.[7]

-

-

Sample Preparation for Analysis:

-

After the reaction, the sample may require a simple workup, such as dilution or centrifugation, before injection into the LC-MS system.

-

Quantitative Data Summary

| Parameter | Value/Observation | Reference |

| Derivatization Efficiency | Close to 100% | [6] |

| Linearity Range | Good linearity within a dynamic range of ca. 200 to >2000 | [7] |

| Limits of Detection (On-column) | High femtomoles to low picomoles | [7] |

| Analytical Accuracy | 89.5% to 114.8% for several key metabolites | [7] |

Overall Experimental Workflow

The general workflow for the derivatization and analysis of carboxylic acids using isotopic standards is summarized below.

Caption: General Experimental Workflow.